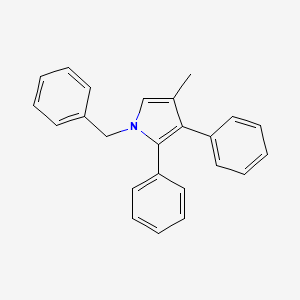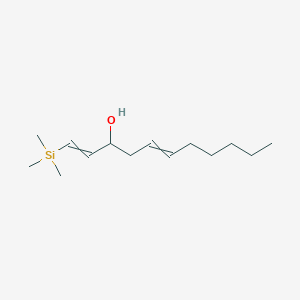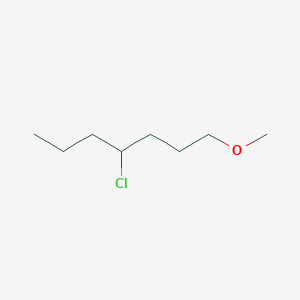
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester typically involves the reaction of L-cysteine with 2-bromo-2-phenylethyl bromide in the presence of a base. The resulting product is then acetylated and esterified to obtain the final compound. The reaction conditions may include:
- Solvent: Common solvents like ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives depending on the nucleophile.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromo-2-phenylethyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
Uniqueness
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
特性
CAS番号 |
109621-21-8 |
|---|---|
分子式 |
C16H22BrNO2S |
分子量 |
372.3 g/mol |
IUPAC名 |
N-[(2R)-1-(2-bromo-2-phenylethyl)sulfanyl-3-methoxybut-3-en-2-yl]propanamide |
InChI |
InChI=1S/C16H22BrNO2S/c1-4-16(19)18-15(12(2)20-3)11-21-10-14(17)13-8-6-5-7-9-13/h5-9,14-15H,2,4,10-11H2,1,3H3,(H,18,19)/t14?,15-/m0/s1 |
InChIキー |
XBGIJNKHVHUXPT-LOACHALJSA-N |
異性体SMILES |
CCC(=O)N[C@@H](CSCC(C1=CC=CC=C1)Br)C(=C)OC |
正規SMILES |
CCC(=O)NC(CSCC(C1=CC=CC=C1)Br)C(=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)


![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




